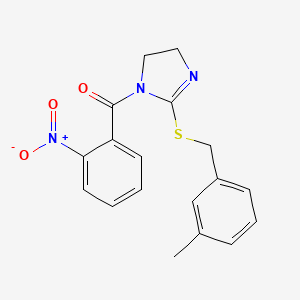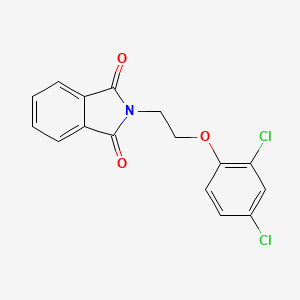
N-2-(2,4-Dichlorophenoxy)ethylphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-(2,4-Dichlorophenoxy)ethylphthalimide, also known as DCPE, is a synthetic compound that has been widely used in scientific research, particularly in the fields of biochemistry and physiology. DCPE is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been used to study the biological effects of these enzymes. In addition, DCPE has been used to study the effects of inflammation, cancer, and other diseases.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including N-2-(2,4-Dichlorophenoxy)ethylphthalimide, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . This makes them potential candidates for the development of new anti-inflammatory drugs .
Synthesis of New Derivatives
This compound is used in the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . These derivatives could have different properties and potential applications in various fields of research .
Molecular Docking Studies
Molecular docking studies have been carried out with this compound to establish its prospects as potential anti-inflammatory agents . These studies can provide valuable insights into the interaction of the compound with target enzymes .
Impact on Vegetable Crops
Sublethal amounts of 2,4-D [(2,4-dichlorophenoxy) acetic acid], a derivative of the compound, have been applied to several vegetable crops to determine their effect on yield and quality . This research can help understand the impact of such compounds on agriculture .
Use in Tissue Culture Experiments
Numerous tissue culture experiments have revealed the pivotal role of exogenously applied auxins, mainly 2,4-D, in the triggering of the embryogenic pathway of somatic cells . This can have significant implications in plant biotechnology .
Wirkmechanismus
While the mechanism of action for “N-2-(2,4-Dichlorophenoxy)ethylphthalimide” specifically was not found, a related compound, “2,4-Dichlorophenoxyacetic acid”, is known to be a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s also worth noting that the structures of some synthesized compounds effectively interact with the active site of COX-2 .
Safety and Hazards
While specific safety and hazard information for “N-2-(2,4-Dichlorophenoxy)ethylphthalimide” was not found, a related compound, “5-Chloro-2-(2,4-dichlorophenoxy)phenol”, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-5-6-14(13(18)9-10)22-8-7-19-15(20)11-3-1-2-4-12(11)16(19)21/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXQLCUIGXYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)
![2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2483484.png)
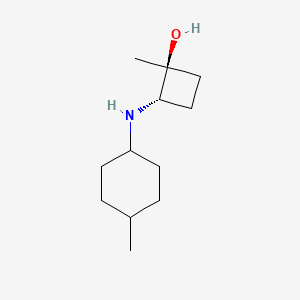
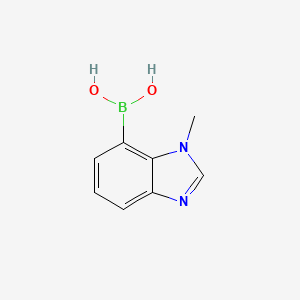
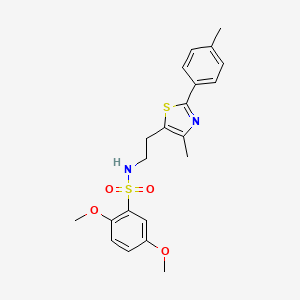
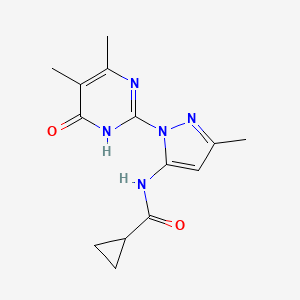

![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)
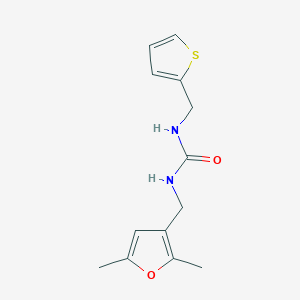
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/no-structure.png)

